molecular formula C11H12O5 B11193999 Propanoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-

Propanoic acid, 2-[(2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-

Cat. No.: B11193999
M. Wt: 224.21 g/mol
InChI Key: FOLJVNYUBJPVLP-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid is an organic compound that belongs to the class of benzodioxanes. This compound is characterized by the presence of a benzodioxane ring system attached to a propanoic acid moiety. Benzodioxanes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid typically involves the formation of the benzodioxane ring followed by the introduction of the propanoic acid group. One common method involves the use of ring-closing metathesis (RCM) to form the benzodioxane ring. This reaction is often catalyzed by ruthenium-based catalysts such as the Grubbs catalyst . The propanoic acid group can then be introduced through esterification followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also be employed to produce enantiomerically pure compounds, which are often required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzodioxane ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the benzodioxane ring can lead to the formation of dihydrobenzodioxane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodioxane derivatives.

    Substitution: Various substituted benzodioxane derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid involves its interaction with specific molecular targets. The benzodioxane ring system can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A simpler analog without the propanoic acid group.

    2,3-Dihydro-1,4-benzodioxine: A related compound with similar structural features.

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid is unique due to the presence of both the benzodioxane ring and the propanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propanoic acid

InChI

InChI=1S/C11H12O5/c1-7(11(12)13)16-9-4-2-3-8-10(9)15-6-5-14-8/h2-4,7H,5-6H2,1H3,(H,12,13)

InChI Key

FOLJVNYUBJPVLP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC2=C1OCCO2

Origin of Product

United States

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